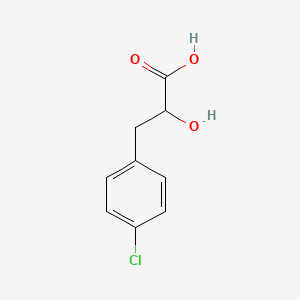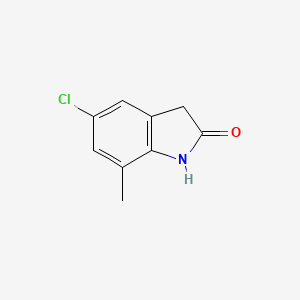
5-Chloro-7-methylindolin-2-one
Overview
Description
5-Chloro-7-methylindolin-2-one, also known as 5-Cl-7-MeI, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that has a low melting point and is soluble in organic solvents. 5-Cl-7-MeI is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
- 5-Chloro-7-methylindolin-2-one derivatives have been studied for their anti-inflammatory and analgesic properties. For instance, a study on 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound designed using a prodrug approach, demonstrated significant anti-inflammatory and analgesic activity, comparable to the COX-2 inhibitor lumiracoxib, but without causing gastro-ulceration effects (dos Santos et al., 2010).
Synthesis and Characterization
- The synthesis and characterization of derivatives of this compound have been a focus of research. Studies have described processes for synthesizing related compounds, such as 1-amino-2-methylindoline, used in antihypertension drugs, and their characterization through various analytical methods (Peyrot et al., 2001).
Pharmaceutical Applications
- Research has delved into the pharmaceutical applications of this compound derivatives. For example, studies on 1-amino-2-methylindoline, which is a precursor used in the synthesis of antihypertension drugs, have explored the reaction mechanisms and optimization for producing these compounds (Elkhatib et al., 2002).
Antimalarial and Antiviral Activities
- Compounds related to this compound have shown potential in antimalarial and antiviral activities. For instance, a study on a series of derivatives demonstrated significant activity against resistant strains of malaria and even suggested the potential for clinical trials in humans (Werbel et al., 1986).
Mechanism of Action
Target of Action
5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound belonging to the indolin-2-one family. It is part of the broader class of indole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolic pathway.
Pharmacokinetics
62 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-methylindolin-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism . These interactions suggest that this compound may influence the metabolic pathways regulated by these enzymes. Additionally, the compound’s structure allows it to bind with high affinity to multiple receptors, potentially modulating their activity and leading to various biological effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and detoxification processes . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. These changes in gene expression can result in various cellular responses, including increased resistance to oxidative stress and enhanced detoxification capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic functions . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism can affect the levels of key metabolites and influence metabolic flux, thereby impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in certain tissues, such as the liver and brain . These transport and distribution patterns are influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size . The localization and accumulation of this compound within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and detoxification processes . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5-chloro-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFWPNJGLJEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




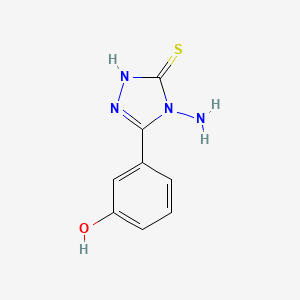
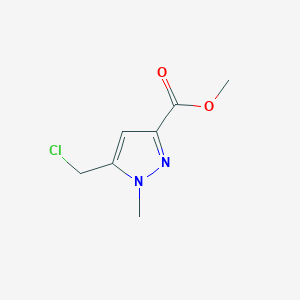


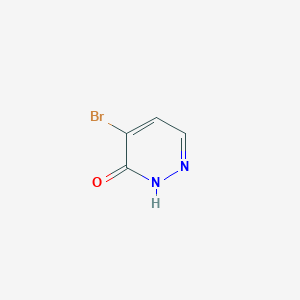
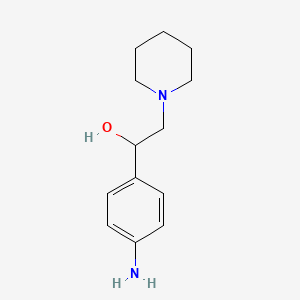
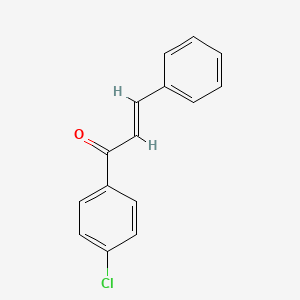

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)


